CWHM-12 is a synthetic small molecule that acts as an antagonist of integrin-mediated transforming growth factor-beta activation. It has shown potential in various biomedical applications, particularly in the context of fibrosis and infectious diseases. CWHM-12 specifically targets alpha v integrins, which are crucial in mediating cellular responses to transforming growth factor-beta, a key player in fibrotic processes.
CWHM-12 is classified as an integrin inhibitor, particularly targeting the alpha v integrins. Its chemical structure is characterized by the molecular formula and a molecular weight of 590.47 g/mol. The compound is also identified by its CAS number 1564286-55-0. It has been synthesized for research purposes and is primarily used in studies related to fibrosis and immune response modulation during infections, such as those caused by Mycobacterium tuberculosis .
The synthesis of CWHM-12 involves a multi-step organic synthesis process that typically includes peptide mimetic strategies to create its cyclic guanidino-substituted phenyl structure. This structure mimics the arginine residue found in natural ligands that bind to integrins.
The specific synthesis route often includes:
CWHM-12's molecular structure consists of a cyclic guanidino group linked to a substituted phenyl ring, which is crucial for its activity against integrins. The specific arrangement allows it to effectively mimic the natural ligands that bind to alpha v integrins.
Key structural features include:
Data from crystallography studies can provide insights into its binding mechanisms, although specific structural data from X-ray crystallography or NMR studies were not detailed in the available literature.
CWHM-12 has been shown to participate in several biochemical pathways through its interaction with integrins. It primarily inhibits the signaling pathways activated by transforming growth factor-beta, which is known to promote fibrosis in various tissues.
In vitro studies demonstrate that CWHM-12 can:
CWHM-12 acts by binding to alpha v integrins, blocking their interaction with transforming growth factor-beta. This inhibition prevents downstream signaling that leads to fibrosis and excessive collagen deposition.
The mechanism involves:
CWHM-12 exhibits several notable physical and chemical properties:
Relevant data include:
CWHM-12 has significant potential applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3